2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with amino, butyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butyl-4-nitro-1H-pyrazole with ethylene oxide in the presence of a base to introduce the ethanol group. The amino group can be introduced through subsequent amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(5-Amino-3-butyl-1H-pyrazol-1-yl)ethanol.
Reduction: Formation of 2-(5-Amino-3-butyl-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological targets, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Butyl-4-nitro-1H-pyrazole: Lacks the ethanol and amino groups, making it less versatile in chemical reactions.
5-Amino-3-butyl-1H-pyrazole:
2-(5-Amino-3-butyl-1H-pyrazol-1-yl)ethanol: Similar but without the nitro group, impacting its chemical behavior.
Uniqueness
2-(5-Amino-3-butyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to the presence of both nitro and amino groups, which provide a balance of reactivity and stability.
Properties
Molecular Formula |
C9H16N4O3 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(5-amino-3-butyl-4-nitropyrazol-1-yl)ethanol |
InChI |
InChI=1S/C9H16N4O3/c1-2-3-4-7-8(13(15)16)9(10)12(11-7)5-6-14/h14H,2-6,10H2,1H3 |
InChI Key |
JYNBHDWAHKZPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=C1[N+](=O)[O-])N)CCO |
Origin of Product |
United States |
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